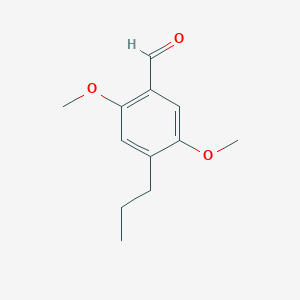

2,5-Dimethoxy-4-propylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethoxy-4-propylbenzaldehyde is a chemical compound that is structurally related to various aromatic aldehydes. While the provided papers do not directly discuss 2,5-Dimethoxy-4-propylbenzaldehyde, they do provide insights into similar compounds which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of sensitive and selective reagents that react with aromatic aldehydes to form fluorescent products, as seen in the synthesis of 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) . Another method includes the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, which could potentially be adapted for the synthesis of 2,5-Dimethoxy-4-propylbenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Dimethoxy-4-propylbenzaldehyde has been studied using various techniques. For instance, the exo↔endo isomerism of 2,5-dimethoxybenzaldehyde was examined using density functional theory (DFT), and its binding ability was elucidated through docking against DNA . This suggests that the molecular structure of 2,5-Dimethoxy-4-propylbenzaldehyde could also be studied using similar theoretical and experimental approaches.

Chemical Reactions Analysis

The reactivity of aromatic aldehydes, such as those related to 2,5-Dimethoxy-4-propylbenzaldehyde, can be inferred from studies on their derivatization and the formation of fluorescent products . Additionally, the charge density and π-delocalization in similar compounds have been investigated, providing insights into the chemical reactivity and interactions of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,5-Dimethoxy-4-propylbenzaldehyde have been characterized. For example, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde forms highly efficient and pure emitting crystals, indicating that the compound has a rigid structure and intramolecular hydrogen bonds . The thermal behavior of 2,5-dimethoxybenzaldehyde has also been evaluated, showing stability up to 95 °C . These studies provide a foundation for understanding the properties of 2,5-Dimethoxy-4-propylbenzaldehyde.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Studies

A study focused on the synthesis and optical studies of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes illustrates the potential for creating materials with specific optical properties. This research could inform the development of new materials with tailored absorption and emission characteristics, relevant to fields like photonics and sensor development (Mekkey et al., 2020).

Theoretical and Experimental Analysis of Isomerization

Another study provides a detailed theoretical and experimental analysis of the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, showcasing the compound's structural dynamics and its potential applications in understanding molecular processes relevant to drug design and molecular engineering (Al‐Zaqri et al., 2020).

Practical Synthesis Techniques

Research on the practical synthesis of closely related compounds, such as 3,4-Dimethoxy-o-toluic acid, demonstrates the methodologies for synthesizing and manipulating dimethoxybenzaldehyde derivatives. These techniques are crucial for the production of intermediates used in pharmaceuticals and organic materials (Connolly et al., 2004).

Mechanistic Borderline Studies

A paper detailing the oxidation mechanisms of 2,5-dimethoxybenzyl alcohol derivatives provides insights into the chemical behavior of dimethoxybenzaldehyde derivatives under oxidative conditions. Such studies are essential for understanding reaction pathways and optimizing chemical processes (Morimoto et al., 2012).

Structural Characterization and Spectroscopic Signatures

The structural characterization and spectroscopic analysis of derivatives similar to 2,5-Dimethoxy-4-propylbenzaldehyde reveal the complex interplay between molecular structure and physical properties. Understanding these relationships is fundamental to the design of new compounds with desired physical and chemical properties (Anbu et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . The precautionary statements associated with this compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2,5-dimethoxy-4-propylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-9-6-12(15-3)10(8-13)7-11(9)14-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBWIWFDNBJEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxy-4-propylbenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)